2-(4-(Cyclopropylsulfonyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-(Cyclopropylsulfonyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a boronate ester functional group
Preparation Methods
The synthesis of 2-(4-(Cyclopropylsulfonyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(Cyclopropylsulfonyl)-2-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Chemical Reactions Analysis
2-(4-(Cyclopropylsulfonyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of cyclopropyl-substituted phenyl derivatives.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst, forming biaryl compounds.
Scientific Research Applications
2-(4-(Cyclopropylsulfonyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials and as a precursor in the synthesis of other functionalized compounds.
Mechanism of Action
The mechanism of action of 2-(4-(Cyclopropylsulfonyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with hydroxyl groups in enzymes, leading to inhibition of enzyme activity. This interaction is crucial in its potential therapeutic applications, where it can modulate biochemical pathways by targeting key enzymes.
Comparison with Similar Compounds
Similar compounds to 2-(4-(Cyclopropylsulfonyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronate esters and sulfonyl-substituted phenyl derivatives These compounds share similar chemical properties and reactivity but differ in their specific functional groups and substitution patterns
Properties
CAS No. |
2304635-82-1 |
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Molecular Formula |
C16H23BO5S |
Molecular Weight |
338.2 g/mol |
IUPAC Name |
2-(4-cyclopropylsulfonyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO5S/c1-15(2)16(3,4)22-17(21-15)13-9-8-12(10-14(13)20-5)23(18,19)11-6-7-11/h8-11H,6-7H2,1-5H3 |
InChI Key |
BWALQTGRQJQYQW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)C3CC3)OC |
Origin of Product |
United States |
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